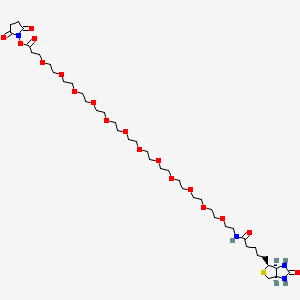

Biotin-PEG12-NHS ester

Übersicht

Beschreibung

Biotin-PEG12-NHS ester is a bifunctional polyethylene glycol (PEG) linker that features a biotin group and an activated N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling proteins, antibodies, and other macromolecules containing primary amines. The PEG spacer arm imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing solubility .

Wirkmechanismus

Target of Action

Biotin-PEG12-NHS ester primarily targets primary amines , such as the side-chain of lysine (K) residues or the amino-termini of polypeptides . These primary amines are abundant in proteins, making them the main targets for this compound .

Mode of Action

The compound interacts with its targets through the formation of amide bonds . The N-hydroxysuccinimide ester (NHS) group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction occurs by nucleophilic attack, forming an amide bond and releasing the NHS .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the biotinylation of proteins . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its water solubility . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This property helps to prevent aggregation of biotinylated antibodies stored in solution .

Result of Action

The result of the compound’s action is the biotinylation of proteins . This process can be used for detection or purification using streptavidin probes or resins . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Action Environment

The action of this compound is influenced by environmental factors such as pH and moisture . The compound reacts efficiently with primary amino groups in pH 7-9 buffers . The nhs-ester reactive group is susceptible to hydrolysis, so it’s important to minimize the compound’s exposure to moisture .

Biochemische Analyse

Biochemical Properties

The N-hydroxysuccinimide (NHS) group of Biotin-PEG12-NHS Ester reacts with the e-amino group on the N-terminus of proteins, and other primary amines . A coupling agent such as EDC is required to activate the reaction .

Molecular Mechanism

This compound exerts its effects at the molecular level through its NHS ester group, which reacts with primary amines to form amide bonds . This allows it to bind to proteins and other biomolecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

It is soluble in DMSO , suggesting that it may be stable in this solvent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-PEG12-NHS ester is synthesized through a series of chemical reactions involving the activation of biotin and PEG. The process typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS.

PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.

Formation of this compound: The final step involves the reaction of biotin-PEG with NHS to form this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, with careful monitoring of reaction conditions such as temperature, pH, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues on proteins), coupling agents (e.g., EDC for activation).

Conditions: Mild aqueous conditions, pH 7-9, room temperature

Major Products

The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with a stable amide bond. This product retains the biotin functionality, allowing for subsequent affinity-based applications .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG12-NHS ester has a wide range of applications in scientific research:

Protein Labeling: Used to biotinylate antibodies and other proteins for detection or purification using streptavidin probes or resins

Cell Surface Labeling: Specific labeling of cell surface proteins due to its water-soluble and membrane-impermeable nature.

PROTAC Synthesis: Utilized as a linker in the synthesis of PROTAC molecules for targeted protein degradation.

Drug Delivery: Employed in the development of drug delivery systems, enhancing solubility and stability of therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotin-PEG4-NHS ester: Shorter PEG spacer, less solubility enhancement.

Sulfo-NHS-Biotin: Water-soluble but lacks the PEG spacer, leading to higher aggregation.

Azido-PEG12-NHS ester: Similar PEG spacer but features an azide group for click chemistry applications.

Uniqueness

Biotin-PEG12-NHS ester stands out due to its long PEG spacer (12 units), which significantly enhances solubility and reduces aggregation of biotinylated molecules. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXSUFTTIRQOU-BVCQTOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N4O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

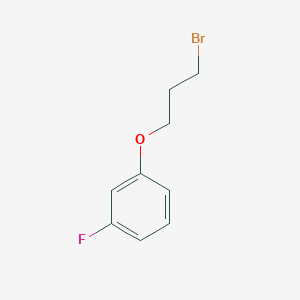

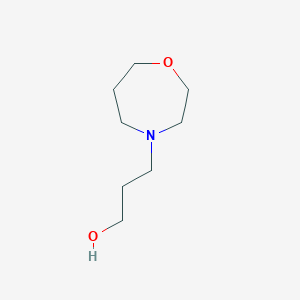

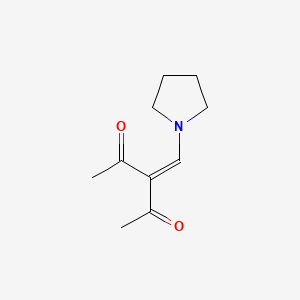

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3112997.png)

![tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3113002.png)

![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B3113035.png)

![tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3113059.png)